Cas no 1341066-72-5 (3-(2-amino-3-methylbutyl)-1-cyclohexylurea)

3-(2-Amino-3-methylbutyl)-1-cyclohexylurea is a specialized urea derivative featuring a cyclohexyl group and a branched alkylamine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for drug development, particularly in designing enzyme inhibitors or receptor modulators. The presence of both polar (urea) and hydrophobic (cyclohexyl, isobutyl) groups enhances its versatility in molecular interactions. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s stability and synthetic accessibility further support its utility in exploratory research and targeted therapeutic applications.
3-(2-amino-3-methylbutyl)-1-cyclohexylurea structure
1341066-72-5 structure
商品名:3-(2-amino-3-methylbutyl)-1-cyclohexylurea
CAS番号:1341066-72-5
MF:C12H25N3O
メガワット:227.34640288353
CID:5168796
PubChem ID:64175079

3-(2-amino-3-methylbutyl)-1-cyclohexylurea 化学的及び物理的性質

名前と識別子

    • 1-(2-amino-3-methylbutyl)-3-cyclohexylurea
    • 3-(2-amino-3-methylbutyl)-1-cyclohexylurea
    • Urea, N-(2-amino-3-methylbutyl)-N'-cyclohexyl-
    • インチ: 1S/C12H25N3O/c1-9(2)11(13)8-14-12(16)15-10-6-4-3-5-7-10/h9-11H,3-8,13H2,1-2H3,(H2,14,15,16)
    • InChIKey: XUSDOSPPBHMUOC-UHFFFAOYSA-N
    • ほほえんだ: O=C(NCC(C(C)C)N)NC1CCCCC1

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 212
  • トポロジー分子極性表面積: 67.2
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3-(2-amino-3-methylbutyl)-1-cyclohexylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365669-250mg
1-(2-Amino-3-methylbutyl)-3-cyclohexylurea
1341066-72-5 98%
250mg
¥18090.00 2024-08-09
Enamine
EN300-1121900-2.5g
3-(2-amino-3-methylbutyl)-1-cyclohexylurea
1341066-72-5 95%
2.5g
$1230.0 2023-10-27
Enamine
EN300-1121900-10.0g
3-(2-amino-3-methylbutyl)-1-cyclohexylurea
1341066-72-5
10g
$3131.0 2023-06-09
Enamine
EN300-1121900-5.0g
3-(2-amino-3-methylbutyl)-1-cyclohexylurea
1341066-72-5
5g
$2110.0 2023-06-09
Enamine
EN300-1121900-0.25g
3-(2-amino-3-methylbutyl)-1-cyclohexylurea
1341066-72-5 95%
0.25g
$579.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365669-1g
1-(2-Amino-3-methylbutyl)-3-cyclohexylurea
1341066-72-5 98%
1g
¥17006.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365669-2.5g
1-(2-Amino-3-methylbutyl)-3-cyclohexylurea
1341066-72-5 98%
2.5g
¥30844.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365669-500mg
1-(2-Amino-3-methylbutyl)-3-cyclohexylurea
1341066-72-5 98%
500mg
¥17609.00 2024-08-09
Enamine
EN300-1121900-1.0g
3-(2-amino-3-methylbutyl)-1-cyclohexylurea
1341066-72-5
1g
$728.0 2023-06-09
Enamine
EN300-1121900-0.5g
3-(2-amino-3-methylbutyl)-1-cyclohexylurea
1341066-72-5 95%
0.5g
$603.0 2023-10-27

3-(2-amino-3-methylbutyl)-1-cyclohexylurea 関連文献

3-(2-amino-3-methylbutyl)-1-cyclohexylureaに関する追加情報

Comprehensive Overview of 3-(2-amino-3-methylbutyl)-1-cyclohexylurea (CAS No. 1341066-72-5): Properties, Applications, and Research Insights

The compound 3-(2-amino-3-methylbutyl)-1-cyclohexylurea (CAS No. 1341066-72-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyclohexylurea backbone and an amino-3-methylbutyl side chain, makes it a versatile intermediate for drug discovery and development. Researchers are particularly interested in its potential role as a protein-protein interaction modulator, a hot topic in modern therapeutics targeting diseases like cancer and neurodegenerative disorders.

In recent years, the demand for small-molecule inhibitors and urea derivatives has surged, driven by advancements in precision medicine and computational drug design. The compound’s hydrogen-bonding capacity, attributed to its urea moiety, enhances its binding affinity to biological targets. This property aligns with the growing focus on structure-activity relationship (SAR) studies, a frequently searched term in AI-driven drug development platforms. Notably, its chiral center at the 2-amino-3-methylbutyl group opens avenues for enantioselective synthesis, a critical aspect of FDA-approved drug formulations.

From a synthetic chemistry perspective, 3-(2-amino-3-methylbutyl)-1-cyclohexylurea is often explored for its scaffold diversity. Its cyclohexyl ring contributes to lipophilicity, a key parameter in optimizing blood-brain barrier permeability—a recurring theme in neurological drug research. Laboratories frequently investigate its derivatives for kinase inhibition, a trending area due to the rise of targeted cancer therapies. Additionally, its aminoalkyl side chain allows for further functionalization, making it a valuable building block in combinatorial chemistry.

Environmental and green chemistry considerations are also shaping the discourse around this compound. With increasing searches for sustainable synthesis routes, researchers are evaluating catalytic methods to produce 3-(2-amino-3-methylbutyl)-1-cyclohexylurea with minimal waste. This aligns with the broader industry shift toward atom economy and biodegradable intermediates. Furthermore, its stability under physiological conditions makes it a candidate for prodrug development, another high-interest topic in pharmacokinetic optimization.

In summary, 3-(2-amino-3-methylbutyl)-1-cyclohexylurea (CAS No. 1341066-72-5) represents a multifaceted tool for drug discovery, bridging gaps between medicinal chemistry, biophysics, and materials science. Its relevance to high-throughput screening and fragment-based drug design ensures its continued prominence in peer-reviewed literature and patent filings. As the scientific community prioritizes AI-augmented research, this compound’s data-rich profile positions it as a benchmark for cheminformatics studies.

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